1',3',5'-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’,3’,5’-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide is a complex organic compound that features a unique structure combining benzimidazole and bipyrazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1’,3’,5’-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and bipyrazole precursors. The benzimidazole moiety can be synthesized through the condensation of o-phenylenediamine with formic acid or other aldehydes . The bipyrazole component is often prepared via cyclization reactions involving hydrazine derivatives . The final coupling step involves the reaction of the benzimidazole and bipyrazole intermediates under specific conditions, such as the presence of a base and a suitable solvent[3][3].
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process .
Analyse Chemischer Reaktionen
Types of Reactions
1’,3’,5’-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or bipyrazole rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents (e.g., DMSO, methanol), and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .
Wissenschaftliche Forschungsanwendungen
1’,3’,5’-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Wirkmechanismus
The mechanism of action of 1’,3’,5’-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity . The bipyrazole component may enhance the compound’s binding affinity and specificity, leading to more potent biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: Known for its use in OLEDs and other electronic applications.
1-{4-[(3S)-3-(1-Methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]-1-piperidinyl}ethanone: Explored for its potential pharmacological activities.
Uniqueness
1’,3’,5’-trimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1’H,2H-3,4’-bipyrazole-5-carboxamide stands out due to its unique combination of benzimidazole and bipyrazole moieties, which may confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C19H21N7O |
---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
N-[(1-methylbenzimidazol-2-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H21N7O/c1-11-18(12(2)26(4)24-11)14-9-15(23-22-14)19(27)20-10-17-21-13-7-5-6-8-16(13)25(17)3/h5-9H,10H2,1-4H3,(H,20,27)(H,22,23) |
InChI-Schlüssel |
JAJIQUIHHKYPOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCC3=NC4=CC=CC=C4N3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.